

Application Notes and Protocols: Ethyl 3-Butenoate in Fragrance Synthesis

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Compound of Interest		
Compound Name:	Ethyl 3-butenoate	
Cat. No.:	B156250	Get Quote

Introduction

Ethyl 3-butenoate, a vinyl-group containing ester, presents itself as a versatile starting material for the synthesis of various fragrance compounds. While not typically used directly in fragrance formulations, its terminal double bond and ester functionality allow for a range of chemical transformations to produce high-value aroma chemicals[1][2]. One of the most significant applications of molecules with a similar backbone is in the synthesis of γ-lactones, a class of compounds renowned for their creamy and fruity scent profiles. This document details a protocol for the synthesis of γ-undecalactone, a key fragrance ingredient with a characteristic peach aroma, using **ethyl 3-butenoate** as a precursor. This application note is intended for researchers and professionals in the fields of synthetic chemistry and fragrance development.

Synthesis of y-Undecalactone

The proposed synthesis involves a free-radical initiated addition of a primary alcohol to the double bond of **ethyl 3-butenoate**, followed by an intramolecular transesterification to form the stable five-membered lactone ring. In this protocol, 1-heptanol is used as the long-chain alcohol to provide the necessary carbon skeleton for y-undecalactone.

Data Presentation

Table 1: Physicochemical Properties of Key Reactants and Product



Compound	IUPAC Name	CAS Number	Molecular Formula	Molar Mass (g/mol)	Olfactory Profile
Ethyl 3- butenoate	Ethyl but-3- enoate	1617-18-1	C6H10O2	114.14	Not for fragrance use[1]
1-Heptanol	Heptan-1-ol	111-70-6	C7H16O	116.20	Faintly oily- fruity
y- Undecalacton e	5- Heptyloxolan- 2-one	104-67-6	C11H20O2	184.28	Strong, fruity, peach, creamy, fatty, apricot, coconut[3]

Table 2: Reaction Parameters for the Synthesis of γ-Undecalactone

Parameter	Value/Condition	Reference
Reactants	Ethyl 3-butenoate, 1-Heptanol	Proposed
Catalyst	Boric Acid or Zinc Bromide	[4][5]
Initiator	Di-tert-butyl peroxide	[4][5]
Molar Ratio (Alcohol:Ester)	5-7 : 1	[5]
Molar Ratio (Ester:Initiator)	8-13 : 1	[5]
Molar Ratio (Ester:Catalyst)	~39:1	[5]
Reaction Temperature	170-190 °C	[4][5]
Reaction Time	3-5 hours (reflux)	[5]
Expected Yield	70-80%	[4][5][6]

Experimental Protocol

Synthesis of y-Undecalactone via Radical Addition



This protocol is adapted from established procedures for the synthesis of γ -lactones from acrylic esters and primary alcohols[4][5][6].

Materials:

- Ethyl 3-butenoate (1.0 eq)
- 1-Heptanol (6.0 eq)
- Boric acid (0.025 eq)
- Di-tert-butyl peroxide (0.1 eq)
- Nitrogen gas supply
- Standard laboratory glassware for reflux reactions
- · Heating mantle with magnetic stirrer
- Distillation apparatus

Procedure:

- Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stir bar, a condenser, a thermometer, and a dropping funnel. The system is flushed with nitrogen.
- Initial Charge: Add approximately three-quarters of the total 1-heptanol and the boric acid catalyst to the reaction flask.
- Heating: Begin stirring and heat the mixture to 170-180 °C using a heating mantle.
- Addition of Reactants: In a separate beaker, prepare a mixture of the remaining 1-heptanol,
 ethyl 3-butenoate, and di-tert-butyl peroxide. Transfer this mixture to the dropping funnel.
- Reaction: Once the reaction flask has reached the target temperature, add the mixture from the dropping funnel dropwise over a period of 2.5 to 3 hours. Maintain the reaction temperature throughout the addition.

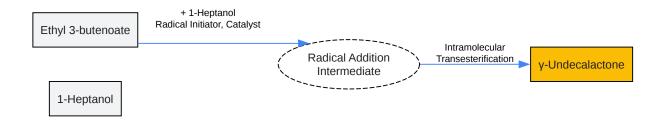


- Reflux: After the addition is complete, allow the reaction mixture to reflux for an additional 3 to 4 hours at 170-180 °C.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Assemble a distillation apparatus and perform a simple distillation to remove the excess 1heptanol.
 - The crude product remaining in the distillation flask can be further purified by vacuum distillation to yield pure y-undecalactone.

Expected Outcome:

The reaction is expected to yield γ-undecalactone with a purity suitable for fragrance applications. The yield is anticipated to be in the range of 70-80%, based on analogous reactions reported in the literature[4][5][6].

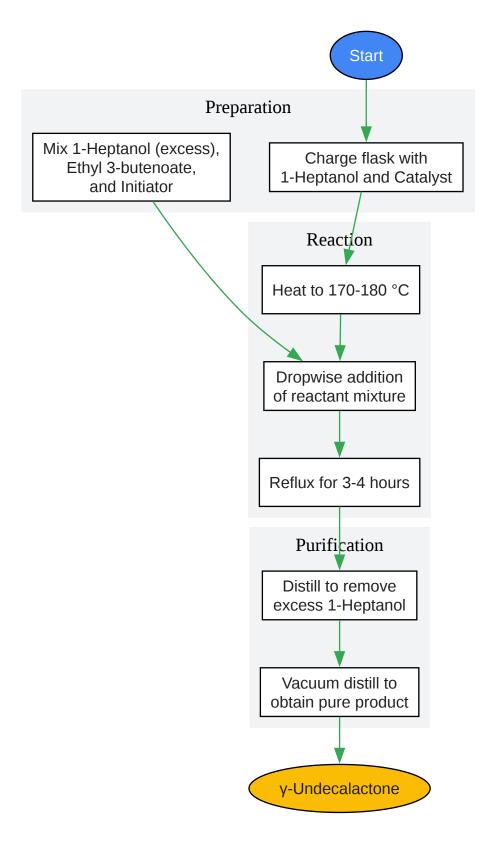
Visualizations



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Caption: Synthetic pathway from **ethyl 3-butenoate** to y-undecalactone.





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Caption: Experimental workflow for the synthesis of γ -undecalactone.



Conclusion

The transformation of **ethyl 3-butenoate** into y-undecalactone represents a viable and efficient method for producing a high-demand fragrance ingredient from a readily accessible starting material. The described protocol, based on well-established radical addition and lactonization chemistry, offers a straightforward approach for synthetic chemists in the fragrance industry. The resulting y-undecalactone is a versatile aroma chemical that can be used to impart rich, fruity, and creamy notes to a wide array of perfumery compositions, from fine fragrances to functional products[7][8][9][10]. Further optimization of reaction conditions could lead to even higher yields and purity, enhancing the industrial applicability of this synthetic route.

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